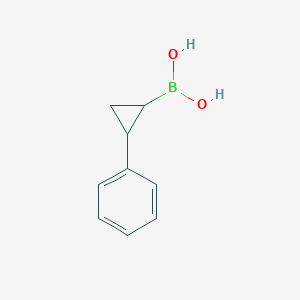

2-Phenylcyclopropylboronic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of boronic acid derivatives, such as 2-phenylcyclopropylboronic acid, often involves the use of palladium-catalyzed reactions. For instance, tricyclohexylphosphine-cyclopalladated ferrocenylimine complexes have been used as catalysts for Suzuki reactions, which could potentially be applied to the synthesis of phenylcyclopropylboronic acid derivatives . Additionally, the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands for rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids suggests that asymmetric synthesis of boronic acids is feasible, which could be relevant for the synthesis of chiral 2

Applications De Recherche Scientifique

Solid-State Chemistry and Protection Synthesis

- Ball-Milling Reactions: Phenylboronic acid reacts quantitatively with various compounds (e.g., o-phenylendiamine, 1,8-diaminonaphthalene) to form cyclic phenylboronic amides or esters through ball-milling. This method excludes catalysts or auxiliaries, yielding pure protected products without further purification, demonstrating potential in protection chemistry (Kaupp, Naimi-Jamal, & Stepanenko, 2003).

Drug Delivery and Glucose-Responsive Materials

- Glucose-Responsive Nanomaterials: Phenylboronic acid-based materials, especially in nanogels and micelles, are studied for insulin delivery in glucose-responsive systems. Recent advances in synthesis and application in drug delivery highlight the potential of these materials (Ma & Shi, 2014).

Advanced Bio-Applications

- Bio-Application of Phenylboronic Acid-Decorated Nanomaterials: The unique chemistry of phenylboronic acid, forming reversible complexes with polyols, has led to significant use in diagnostic and therapeutic applications, particularly in interactions with glucose and sialic acid (Lan & Guo, 2019).

Catalysis in Organic Synthesis

- Catalytic Dehydrative Amidation: 2,4-Bis(trifluoromethyl)phenylboronic acid effectively catalyzes dehydrative amidation between carboxylic acids and amines. The ortho-substituent of boronic acid plays a crucial role in this process, demonstrating its potential in peptide synthesis (Wang, Lu, & Ishihara, 2018).

Supramolecular Chemistry

- New Macrocyclic Oligoboronates: Phenylboronic acid is used to synthesize new macrocyclic oligoboronates with potential applications in supramolecular host-guest chemistry. These compounds are characterized by X-ray structural analyses (Höpfl & Fárfan, 1997).

Gene Therapy

- Gene Delivery for Hepatocarcinoma: Phenylboronic acid-modified polyamidoamine is used to deliver short GC-rich DNA to hepatocellular carcinoma cells, inducing cell apoptosis and cell cycle arrest. This demonstrates its utility in tumor-targeting and potential in gene therapy applications (Yang et al., 2019).

Pharmaceutical Engineering

- Pharmaceutical and Chemical Engineering Applications: Phenylboronic acid derivatives form complexes with polyol compounds, which are used in self-regulated insulin delivery, tissue engineering, and sensor systems. The review presents further developments in these fields (Chu Liang-yin, 2006).

Diagnostic and Therapeutic Research

- Design for Diagnostic and Therapeutic Applications: Phenylboronic acid derivatives, as 'boronolectins,' interact with carbohydrates, leading to applications in glucose sensors and bio-separation. Emerging research directions focus on versatile diagnostic and therapeutic targets (Matsumoto, Kataoka, & Miyahara, 2014).

Synthesis of Organic Compounds

- Synthesis of Tetrahydrobenzo[b]pyrans: Phenylboronic acid is used as a non-toxic catalyst for synthesizing tetrahydrobenzo[b]pyrans, offering advantages like operational simplicity, shorter reaction times, and minimal environmental impact (Nemouchi et al., 2012).

Safety And Hazards

While the specific safety data sheet for 2-Phenylcyclopropylboronic acid was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, not breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

(2-phenylcyclopropyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMGFYYVCWOJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC1C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylcyclopropylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.